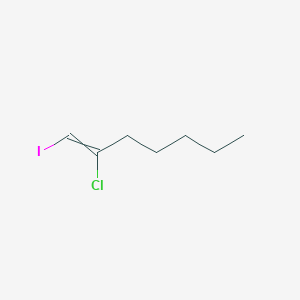![molecular formula C16H10N2S B14304144 [3-Phenyl-1-(thiophen-2-yl)prop-2-en-1-ylidene]propanedinitrile CAS No. 112906-21-5](/img/structure/B14304144.png)
[3-Phenyl-1-(thiophen-2-yl)prop-2-en-1-ylidene]propanedinitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-Phenyl-1-(thiophen-2-yl)prop-2-en-1-ylidene]propanedinitrile: is an organic compound that belongs to the class of chalcones Chalcones are a group of naturally occurring flavonoids with a conjugated ketone-double bond system
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [3-Phenyl-1-(thiophen-2-yl)prop-2-en-1-ylidene]propanedinitrile typically involves the condensation of a ketone (such as acetophenone) with an aldehyde containing a heteroatom (such as thiophene-2-carboxaldehyde) in the presence of a base catalyst. The reaction can be represented as follows:
CH3C(O)CH3+C4H3COS+KOH→C13H10OS+H2O+KOCOCH3
This reaction is typically carried out in an ethanol solvent with vigorous stirring.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar condensation reactions, optimized for higher yields and purity. Industrial processes may also involve additional purification steps such as recrystallization or chromatography.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the double bond in the chalcone structure, converting it to a saturated ketone.
Substitution: Electrophilic substitution reactions can occur on the phenyl or thiophene rings, introducing various substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic substitution reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Saturated ketones.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Biology and Medicine: Research has shown that derivatives of this compound exhibit significant biological activities, including antioxidant, anti-inflammatory, and anticancer properties . These properties make it a candidate for drug development and therapeutic applications.
Industry: In the industrial sector, the compound’s unique structure allows for its use in the development of new materials with specific electronic and optical properties .
作用機序
The specific mechanism of action for [3-Phenyl-1-(thiophen-2-yl)prop-2-en-1-ylidene]propanedinitrile is not well-documented. similar chalcone derivatives have been shown to interact with various biological targets, including enzymes and receptors. For example, some chalcones act as tyrosinase inhibitors, which can inhibit melanin production by interacting with the active site of the enzyme .
類似化合物との比較
- 3-Phenyl-1-(thiophen-2-yl)propenone
- 1,3-Di-thiophen-2-yl-propenone
- 3-Phenyl-1-(1H-pyrrol-2-yl)propenone
Comparison:
- 3-Phenyl-1-(thiophen-2-yl)propenone: Similar structure but lacks the propanedinitrile moiety, which may affect its reactivity and applications .
- 1,3-Di-thiophen-2-yl-propenone: Contains two thiophene rings, which can enhance its electronic properties but may also increase steric hindrance .
- 3-Phenyl-1-(1H-pyrrol-2-yl)propenone: Contains a pyrrole ring instead of a thiophene ring, which can alter its biological activity and chemical reactivity .
Conclusion
[3-Phenyl-1-(thiophen-2-yl)prop-2-en-1-ylidene]propanedinitrile is a versatile compound with significant potential in various fields, including chemistry, biology, medicine, and industry. Its unique structure allows for diverse chemical reactions and applications, making it a valuable molecule for scientific research and industrial development.
特性
CAS番号 |
112906-21-5 |
|---|---|
分子式 |
C16H10N2S |
分子量 |
262.3 g/mol |
IUPAC名 |
2-(3-phenyl-1-thiophen-2-ylprop-2-enylidene)propanedinitrile |
InChI |
InChI=1S/C16H10N2S/c17-11-14(12-18)15(16-7-4-10-19-16)9-8-13-5-2-1-3-6-13/h1-10H |
InChIキー |
GSFRTTZWHAZUPQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C=CC(=C(C#N)C#N)C2=CC=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


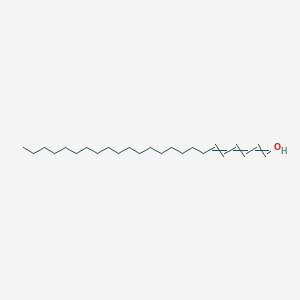

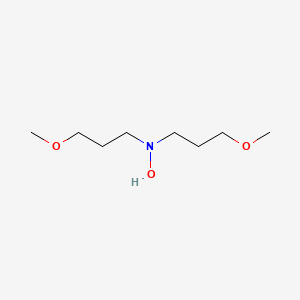

![1-Methoxy-1-[(1-methoxy-2,2-dimethylpropyl)disulfanyl]-2,2-dimethylpropane](/img/structure/B14304093.png)
borane](/img/structure/B14304097.png)


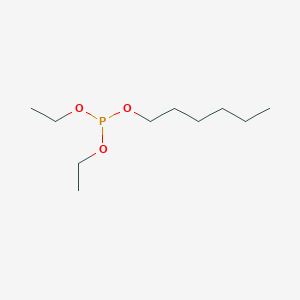
![2-Methyl-N-[(oxolan-2-yl)methyl]prop-2-enamide](/img/structure/B14304118.png)
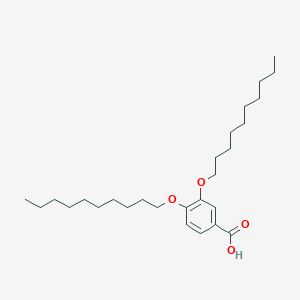
![Pyridinium, 4-[2-(4-hydroxyphenyl)ethenyl]-1-methyl-](/img/structure/B14304130.png)

